molecular formula C17H18FNO2 B11170258 N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B11170258
M. Wt: 287.33 g/mol
InChI Key: AWQAQMMQCQGIGI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 4-fluorophenylethylamine with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in water, sodium cyanide in dimethyl sulfoxide, primary or secondary amines in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxy derivatives, cyano derivatives, substituted amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H18FNO2/c1-21-16-5-3-2-4-14(16)12-17(20)19-11-10-13-6-8-15(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

AWQAQMMQCQGIGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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